molecular formula C17H17ClN2O2S B2820045 5-(2-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-10-4

5-(2-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2820045
CAS No.: 442650-10-4
M. Wt: 348.85
InChI Key: ALFGETMYVLDEAF-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoles and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Docking Studies and Structural Characterization

Research has focused on docking studies and X-ray crystallography to understand the structural properties of similar compounds. For example, Al-Hourani et al. (2015) conducted docking studies and X-ray crystallography on tetrazole derivatives to understand their orientation and interaction within the active site of cyclooxygenase-2 enzyme, suggesting potential COX-2 inhibitory activity Al-Hourani et al., 2015.

Synthesis and Application in Medicinal Chemistry

Several studies have focused on synthesizing pyrazole derivatives for potential pharmacological applications. For instance, Chowdhury et al. (2009) designed novel pyrazole compounds with dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory activities, suggesting their utility as anti-inflammatory agents Chowdhury et al., 2009.

Antimicrobial and Cytotoxic Activities

Research also explores the antimicrobial and cytotoxic activities of pyrazole derivatives. Muralikrishna et al. (2012) synthesized sulfone linked bis heterocycles with significant antimicrobial activity and cytotoxicity against lung carcinoma cells Muralikrishna et al., 2012.

Synthesis Techniques

Efficient synthetic methods for pyrazole derivatives have been a focus to enhance their structural diversity and potential applications. Zhu et al. (2011) described a tandem reaction strategy for synthesizing dihydropyrazole compounds, demonstrating an innovative approach to compound development Zhu et al., 2011.

Molecular Structure Analysis

Studies on molecular structure analysis, such as those conducted by Sagar et al. (2017), provide insights into the conformation and hydrogen bonding patterns of pyrazole compounds, contributing to a deeper understanding of their chemical properties Sagar et al., 2017.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-12-7-9-13(10-8-12)16-11-17(20(19-16)23(2,21)22)14-5-3-4-6-15(14)18/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFGETMYVLDEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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